molecular formula C19H13ClN4O2 B15138135 IRAK4 modulator-1

IRAK4 modulator-1

Cat. No.: B15138135
M. Wt: 364.8 g/mol
InChI Key: AVMJESYFKTXCIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IRAK4 modulator-1 is a compound that targets the interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 is a serine/threonine kinase that plays a crucial role in the signaling pathways of toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are essential for the innate immune response, inflammation, and cell survival . This compound is being studied for its potential therapeutic applications in treating various inflammatory diseases, autoimmune disorders, and cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IRAK4 modulator-1 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common synthetic route includes the use of imidazolo[1,2-b]pyridazine-3-yl and pyrazolo[1,5-a]pyrimidin-3-yl derivatives . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

IRAK4 modulator-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of IRAK4 Modulator-1

This compound is unique in its ability to specifically target IRAK4, providing a more focused approach to modulating immune responses and inflammation. This specificity may result in fewer off-target effects and improved therapeutic outcomes compared to other inhibitors .

Properties

Molecular Formula

C19H13ClN4O2

Molecular Weight

364.8 g/mol

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C19H13ClN4O2/c20-13-7-8-17(26-14-5-2-1-3-6-14)16(11-13)23-19(25)15-12-22-24-10-4-9-21-18(15)24/h1-12H,(H,23,25)

InChI Key

AVMJESYFKTXCIE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NC(=O)C3=C4N=CC=CN4N=C3

Origin of Product

United States

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